Impact of 2,6-Difluoro Substitution on Amine Basicity and Predicted Pharmacokinetic Behavior
The introduction of two electron-withdrawing fluorine atoms at the 2- and 6-positions of the phenyl ring is predicted to lower the amine pKa of the compound compared to non-fluorinated analogs. While direct pKa measurements for (2S)-1-(2,6-difluorophenyl)-N-methylpropan-2-amine are not publicly available, class-level inference from closely related β,β-difluoromethamphetamine indicates a pKa reduction from ~10.1 for methamphetamine to ~7.3 for the fluorinated analog [1]. This pKa shift alters the proportion of ionized versus neutral species at physiological pH, directly impacting blood-brain barrier penetration and cellular distribution kinetics [2].
| Evidence Dimension | Amine pKa (predicted via class inference) |
|---|---|
| Target Compound Data | Predicted pKa ~7.3 (based on β,β-difluoromethamphetamine analog) |
| Comparator Or Baseline | Methamphetamine: pKa ~10.1 |
| Quantified Difference | ΔpKa ≈ -2.8 units (predicted) |
| Conditions | Physiological pH 7.4; computational and experimental measurements on structurally analogous compounds |
Why This Matters
A lower pKa reduces the fraction of ionized, membrane-impermeable amine at physiological pH, potentially altering in vivo distribution and making this compound a distinct candidate for CNS-targeted probe development where altered kinetics are desired.
- [1] Gillings, N. M., Gee, A. D., & Maisey, M. N. (1994). 70. The synthesis of N-[methyl-11C]-β,β-difluoromethamphetamine. Nuclear Medicine Communications, 15(4), 244. View Source
- [2] Gee, A. D., Gillings, N. M., Smith, D., et al. (2007). The Effect of Amine pKa on the Transport and Binding of Amphetamine Analogs in the Pig Brain: An in Vivo Comparison of β, β-Difluoro[N-methyl-11C] Methamphetamine and [N-methyl-11C]Methamphetamine Using PET. In PET Chemistry: The Driving Force in Molecular Imaging (pp. 101-112). Springer. View Source
